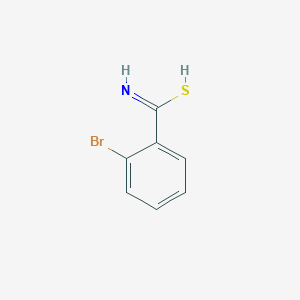
2-bromobenzenecarboximidothioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromobenzenecarboximidothioic acid is an organic compound that contains a bromine atom, a benzene ring, and a carboximidothioic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromobenzenecarboximidothioic acid typically involves the bromination of benzenecarboximidothioic acid. One common method is the Sandmeyer reaction, where benzenecarboximidothioic acid is treated with bromine in the presence of a catalyst, such as copper(I) bromide, under controlled conditions . The reaction proceeds via the formation of a diazonium salt intermediate, which then undergoes substitution to introduce the bromine atom.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using similar methodologies as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromobenzenecarboximidothioic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carboximidothioic acid group can be oxidized or reduced to form different functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium thiolate or primary amines, typically under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted benzenecarboximidothioic acids with various functional groups.
Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Applications De Recherche Scientifique
2-Bromobenzenecarboximidothioic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of bioactive compounds.
Material Science: It can be used in the synthesis of novel materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-bromobenzenecarboximidothioic acid depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the bromine atom and the carboximidothioic acid group, which can participate in various chemical reactions. In medicinal chemistry, its biological activity may be related to its ability to interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chlorobenzenecarboximidothioic Acid: Similar structure but with a chlorine atom instead of bromine.
2-Iodobenzenecarboximidothioic Acid: Similar structure but with an iodine atom instead of bromine.
Benzenecarboximidothioic Acid: Lacks the halogen substituent.
Uniqueness
2-Bromobenzenecarboximidothioic acid is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom can participate in unique substitution and coupling reactions that are not possible with other halogens, making this compound valuable in synthetic chemistry .
Propriétés
IUPAC Name |
2-bromobenzenecarboximidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNS/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H2,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCQWSAFBXLYSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=N)S)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=N)S)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
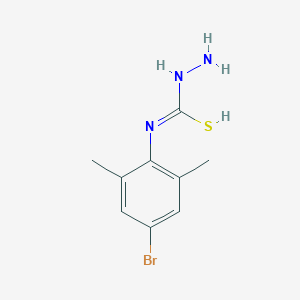
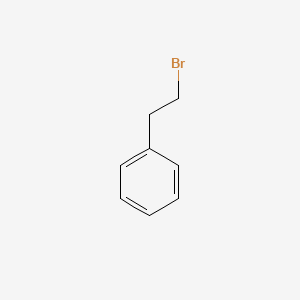
![6-Bromo-2-(4-fluorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B7723625.png)
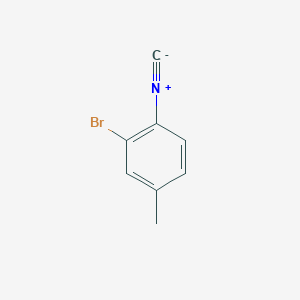
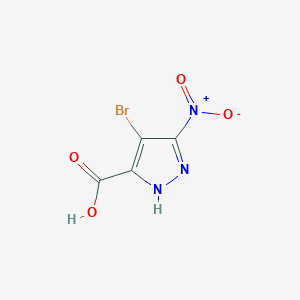
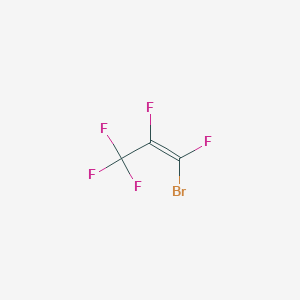
![3-(2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B7723661.png)
![6-(4-Bromophenyl)-5-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazole](/img/structure/B7723665.png)
![6-Bromo-2-phenyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B7723669.png)
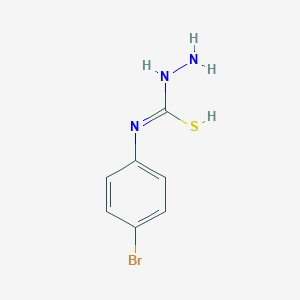
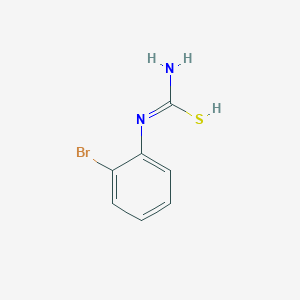
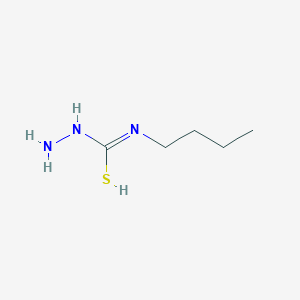
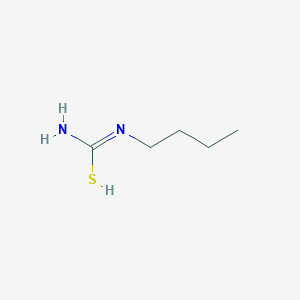
![4-[[amino(sulfanyl)methylidene]amino]benzoic acid](/img/structure/B7723719.png)
